molecular formula C16H13NO3 B5910960 (2E)-3-[3-(benzoylamino)phenyl]acrylic acid

(2E)-3-[3-(benzoylamino)phenyl]acrylic acid

Cat. No.: B5910960
M. Wt: 267.28 g/mol
InChI Key: JFXQFZAMJHVJLJ-MDZDMXLPSA-N
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Description

(2E)-3-[3-(Benzoylamino)phenyl]acrylic acid is a synthetic α,β-unsaturated carboxylic acid characterized by a benzoylamino group at the 3-position of the phenyl ring and an E-configuration across the double bond. Its synthesis typically involves microwave-assisted condensation of phenylacetic acid and substituted benzaldehyde derivatives in the presence of triethylamine and acetic anhydride, followed by acid-base workup . The compound’s conjugated system and polar functional groups make it a candidate for pharmacological applications, particularly in anti-inflammatory and enzyme-targeting therapies.

Properties

IUPAC Name

(E)-3-(3-benzamidophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(19)10-9-12-5-4-8-14(11-12)17-16(20)13-6-2-1-3-7-13/h1-11H,(H,17,20)(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXQFZAMJHVJLJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329681
Record name (E)-3-(3-benzamidophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658971
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116557-36-9
Record name (E)-3-(3-benzamidophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(benzoylamino)phenyl]acrylic acid typically involves the following steps:

    Formation of Benzoylamino Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline.

    Aldol Condensation: The N-benzoylaniline is then subjected to an aldol condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-3-[3-(benzoylamino)phenyl]acrylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(benzoylamino)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the acrylic acid moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogs with Anti-Inflammatory Activity

Several acrylic acid derivatives share structural motifs with the target compound and exhibit enhanced bioactivity:

  • (2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid (CAS 64154-13-8): Incorporates a benzothiazole-furyl substituent, which enhances π-π stacking interactions in enzyme binding. While its anti-inflammatory activity is undocumented, benzothiazole derivatives are known for antimicrobial and anticancer properties .
  • However, its bioactivity remains unexplored .
  • Compound 2a (from ): A structurally related acrylic acid derivative with demonstrated anti-inflammatory activity surpassing ibuprofen. The benzoylamino group likely contributes to cyclooxygenase (COX) inhibition, though its exact substituent pattern is unspecified .

Key Insight: The benzoylamino group is critical for anti-inflammatory activity, but substituent position and electronic effects (e.g., electron-withdrawing groups like chloro or fluoro) modulate potency.

Impact of Stereochemistry and Substitution Patterns

  • (2E)-3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid (CAS 449778-67-0): Chloro and fluoro substituents enhance electrophilicity and metabolic stability. This compound’s activity profile is uncharacterized, but halogenation often improves pharmacokinetics .
  • Crystallographic data (R factor = 0.056) confirm a planar geometry, comparable to the target compound .

Key Insight : E-configuration optimizes conjugation and planarity for target engagement, while halogenation or alkylation adjusts solubility and stability.

Functional Group Variations and Pharmacological Profiles

  • Bentiromide (Diagnostic Aid, CAS 120165-75-5): Contains a benzoylamino-benzoic acid scaffold but lacks the acrylic acid moiety.
  • o-Coumaric acid (CAS 583-17-5): A natural hydroxy-substituted analog with antioxidant properties. The absence of the benzoylamino group limits its anti-inflammatory efficacy but enhances redox activity .
  • (2E)-3-(2-Thienyl)acrylic acid : Replacing phenyl with thienyl introduces sulfur-mediated hydrogen bonding. This compound is used in materials science, illustrating the versatility of acrylic acid derivatives .

Key Insight: Functional groups dictate application scope—benzoylamino for therapeutic activity, hydroxy for antioxidant effects, and heterocycles for material properties.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Bioactivity/Application Key Reference
(2E)-3-[3-(Benzoylamino)phenyl]acrylic acid Benzoylamino, E-configuration Anti-inflammatory (hypothesized)
Compound 2a Unspecified benzoylamino derivative Anti-inflammatory > Ibuprofen
(2E)-3-[2-(4-Chloro-3-fluorophenoxy)phenyl]AA Chloro, fluoro, phenoxy Undocumented
Bentiromide Benzoylamino-benzoic acid Pancreatic diagnostic aid
o-Coumaric acid 2-Hydroxyphenyl Antioxidant
(2Z)-2-Benzoylamino-3-(4-phenoxy-phenyl)AA Z-configuration, phenoxy Undocumented

Biological Activity

(2E)-3-[3-(benzoylamino)phenyl]acrylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources and studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with appropriate amine derivatives. The process often utilizes various solvents and reagents to optimize yield and purity. For instance, a method involving the use of pyridine as a solvent has been reported to yield high-purity products through controlled reaction conditions .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on multiple cancer types, including leukemia and breast cancer. The IC50 values indicate potent activity, comparable to established chemotherapeutic agents .
  • Mechanism of Action : The primary mechanism involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells .
Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)12.5Tubulin inhibition
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)20.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : Studies indicate that the compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) suggest that it could be developed as a potential antimicrobial agent .
MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

  • Study on Anticancer Efficacy : A comprehensive study evaluated the effects of various derivatives of acrylic acids on tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Candida albicans and other pathogenic fungi. The findings revealed that it effectively inhibited fungal growth at concentrations lower than those required for bacterial strains, suggesting a broad-spectrum antimicrobial potential .

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